5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
MAM2201 5-Pentanoic acid is a major metabolite of the synthetic cannabinoid MAM2201. This certified solution standard is suitable for use in LC/MS or GC/MS synthetic cannabinoid testing applications including clinical toxicology, forensic analysis, and urine drug testing.
For those synthetic cannabinoids currently controlled at the federal level, our certified solution standards of these substances are DEA-exempt, allowing laboratories to place orders without additional regulatory paperwork. For US customers, state specific regulatory requirements may apply.
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
For those synthetic cannabinoids currently controlled at the federal level, our certified solution standards of these substances are DEA-exempt, allowing laboratories to place orders without additional regulatory paperwork. For US customers, state specific regulatory requirements may apply.
MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications.
Brand Name:
Vulcanchem
CAS No.:
1537889-09-0
VCID:
VC0144003
InChI:
InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28)
SMILES:
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O
Molecular Formula:
C25H23NO3
Molecular Weight:
385.5 g/mol
5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid
CAS No.: 1537889-09-0
Cat. No.: VC0144003
Molecular Formula: C25H23NO3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | MAM2201 5-Pentanoic acid is a major metabolite of the synthetic cannabinoid MAM2201. This certified solution standard is suitable for use in LC/MS or GC/MS synthetic cannabinoid testing applications including clinical toxicology, forensic analysis, and urine drug testing. For those synthetic cannabinoids currently controlled at the federal level, our certified solution standards of these substances are DEA-exempt, allowing laboratories to place orders without additional regulatory paperwork. For US customers, state specific regulatory requirements may apply. MAM2201 is a synthetic cannabinoid (CB) that is closely related, structurally, to AM2201 and JWH 122, two compounds which display high affinities for both CB receptors. MAM2201 N-pentanoic acid metabolite is a potential phase 1 metabolite of MAM2201 or JWH 122, based on the known metabolism of similar compounds. The physiological and toxicological properties of this compound have not been evaluated. This product is intended for forensic and research applications. |
|---|---|
| CAS No. | 1537889-09-0 |
| Molecular Formula | C25H23NO3 |
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | 5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid |
| Standard InChI | InChI=1S/C25H23NO3/c1-17-13-14-21(19-9-3-2-8-18(17)19)25(29)22-16-26(15-7-6-12-24(27)28)23-11-5-4-10-20(22)23/h2-5,8-11,13-14,16H,6-7,12,15H2,1H3,(H,27,28) |
| Standard InChI Key | CXHVTSVFMMQERU-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
| Canonical SMILES | CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
| Appearance | Assay:≥98%A crystalline solid |
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